PDK1 Allosteric Modulation: CRTh2 Antagonist 3 Exhibits Dual Pharmacology Distinct from Mono-Target CRTh2 Antagonists
CRTh2 antagonist 3 (designated compound 4 in the original discovery study) is a small-molecule allosteric modulator of the protein kinase PDK1 identified through structure-based docking, demonstrating 5-fold greater potency than its parent compound [1]. Unlike the majority of CRTh2 antagonists characterized in the literature—including fevipiprant, setipiprant, CAY10471, AZD1981, and MK-7246—which are designed and optimized for sub-nanomolar CRTh2 receptor occupancy (Ki or IC50 values ranging from 0.6 nM to 10 nM) [2], CRTh2 antagonist 3 displays its primary reported quantitative activity against PDK1. The compound enhances PDK1 activity toward a short peptide substrate with an EC50 of 2 μM and a Kd of 8.4 μM . This dual pharmacological profile—CRTh2 antagonism coupled with PDK1 allosteric modulation—is not replicated by any other commercially available CRTh2 antagonist tool compound.
| Evidence Dimension | PDK1 allosteric modulatory activity |
|---|---|
| Target Compound Data | EC50 = 2 μM; Kd = 8.4 μM; 5-fold more potent than parent compound |
| Comparator Or Baseline | Canonical CRTh2 antagonists (fevipiprant, setipiprant, CAY10471, AZD1981, MK-7246): No reported PDK1 modulatory activity |
| Quantified Difference | 5-fold improvement over parent scaffold; unique dual-target profile not present in comparators |
| Conditions | In vitro biochemical assay measuring PDK1 activity toward a short peptide substrate; structure-based docking identification |
Why This Matters
For investigators studying crosstalk between GPCR signaling (CRTh2) and intracellular kinase cascades (PDK1-mediated pathways including PI3K/Akt/mTOR), CRTh2 antagonist 3 offers a dual-target pharmacological tool that is unavailable from single-target CRTh2 antagonists.
- [1] PeptideDB. CRTh2 antagonist 3 Product Information. View Source
- [2] MedChemExpress. CRTh2 Antagonist Comparison Series: CRTh2 antagonist 1 (IC50 = 89 nM), CRTh2 antagonist 2 (IC50 ≤ 10 nM), Setipiprant (IC50 = 6.0 nM). View Source
